

In-Depth Technical Guide: 2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6)

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Compound of Interest

Compound Name: **2-Hydrazino-4-methoxypyrimidine**

Cat. No.: **B1347497**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-methoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydrazino and a methoxy group. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, and is of significant interest in medicinal chemistry. The presence of the reactive hydrazino group makes this compound a versatile intermediate for the synthesis of a wide array of derivatives, particularly through the formation of hydrazone and subsequent cyclization reactions to form various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its expected reactivity, and its potential applications in research and drug discovery.

Chemical and Physical Properties

While extensive experimental data for **2-Hydrazino-4-methoxypyrimidine** is not widely published, the following table summarizes its basic identifiers and known physical properties.

Property	Value	Reference(s)
CAS Number	89181-80-6	
Molecular Formula	C ₅ H ₈ N ₄ O	
Molecular Weight	140.14 g/mol	
IUPAC Name	(4-methoxypyrimidin-2-yl)hydrazine	
Synonyms	2-hydrazinyl-4-methoxypyrimidine	
Melting Point	120-121 °C	

Synthesis

A definitive, published experimental protocol for the synthesis of **2-Hydrazino-4-methoxypyrimidine** is not readily available. However, based on established synthetic routes for analogous hydrazinopyrimidines, a reliable method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-methoxypyrimidine, with hydrazine hydrate.

Proposed Experimental Protocol: Synthesis from 2-Chloro-4-methoxypyrimidine

This protocol is adapted from procedures for structurally similar compounds.

Materials:

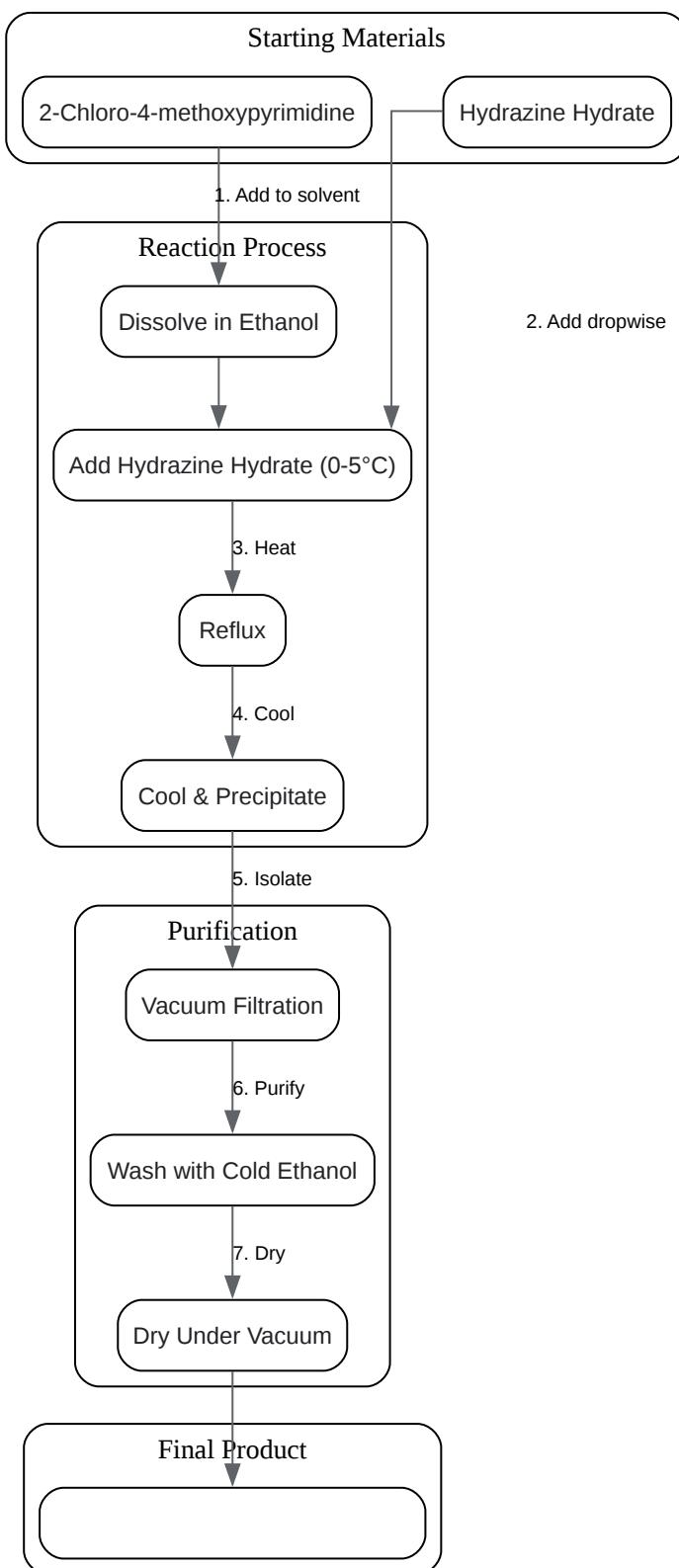
- 2-Chloro-4-methoxypyrimidine
- Hydrazine hydrate (excess, e.g., 3-5 equivalents)
- Ethanol (or another suitable protic solvent)
- Ice bath
- Standard reflux apparatus

- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in ethanol.
- Addition of Hydrazine: Cool the solution in an ice bath and add hydrazine hydrate (3-5 equivalents) dropwise while stirring. An exothermic reaction may be observed.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
- Drying: Dry the purified **2-Hydrazino-4-methoxypyrimidine** under vacuum.

Below is a diagram illustrating the proposed synthetic workflow.

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Proposed Synthetic Workflow for **2-Hydrazino-4-methoxypyrimidine**.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic data.

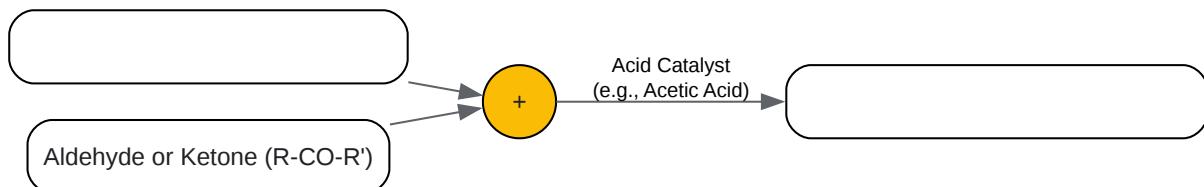
Technique	Predicted Data
¹ H NMR	δ (ppm): ~7.8 (d, 1H, H6), ~6.1 (d, 1H, H5), ~3.8 (s, 3H, OCH ₃), ~7.5 (br s, 1H, NH), ~4.2 (br s, 2H, NH ₂)
¹³ C NMR	δ (ppm): ~170 (C4), ~165 (C2), ~158 (C6), ~85 (C5), ~55 (OCH ₃)
IR (cm ⁻¹)	~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~1250 (C-O stretching)
Mass Spec.	[M+H] ⁺ = 141.0771

Reactivity and Potential Applications

The primary utility of **2-Hydrazino-4-methoxypyrimidine** in research and development lies in its role as a versatile chemical intermediate. The hydrazino group is a potent nucleophile and can readily react with electrophiles, most notably aldehydes and ketones, to form hydrazones. These hydrazone derivatives can serve as precursors for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Formation of Hydrazones

The reaction of **2-Hydrazino-4-methoxypyrimidine** with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding hydrazone. This reaction is a cornerstone of its synthetic utility.



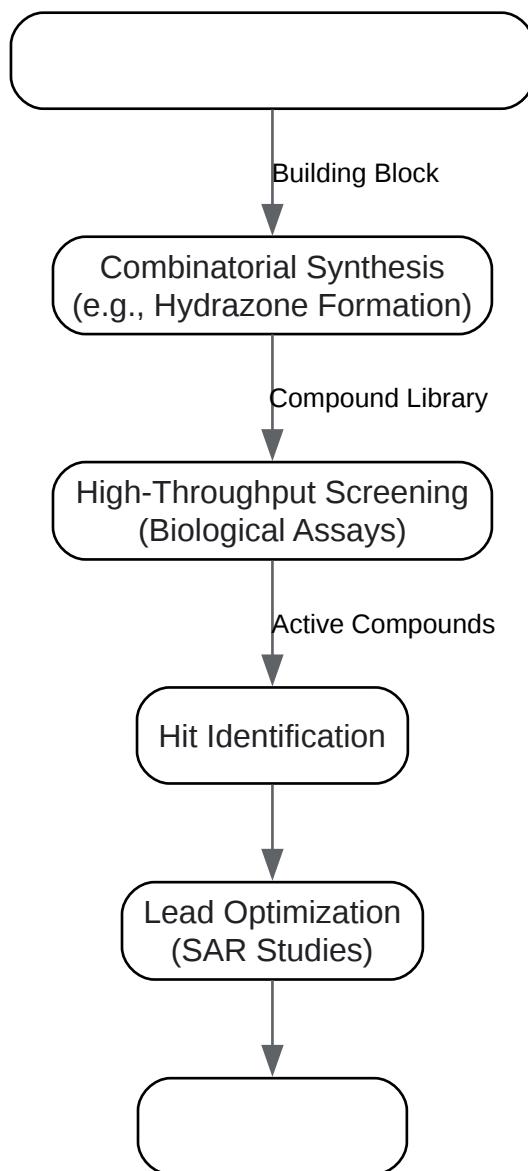
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General Reaction Scheme for Hydrazone Formation.

Potential in Drug Discovery

While no specific biological activities have been reported for **2-Hydrazino-4-methoxypyrimidine** itself, the pyrimidine nucleus is a well-established pharmacophore. Hydrazone derivatives of various heterocyclic cores have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Therefore, **2-Hydrazino-4-methoxypyrimidine** serves as a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs. The methoxy group can also be a site for further modification to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives.

The general workflow for utilizing this compound in a drug discovery context is outlined below.



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Role in a Drug Discovery Workflow.

Safety Information

Specific toxicity data for **2-Hydrazino-4-methoxypyrimidine** is not available. However, as with all hydrazine derivatives, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hydrazine derivatives can be toxic and are potential irritants.

Conclusion

2-Hydrazino-4-methoxypyrimidine is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its hydrazino group make it an attractive building block for the creation of diverse molecular architectures. While its own biological profile remains to be explored, its utility in the generation of compound libraries for drug discovery is clear. Further research into the reactivity and biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

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